BOC-D-CYS(ACM)-OH

Vue d'ensemble

Description

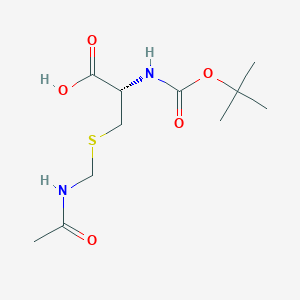

N-tert-Butyloxycarbonyl-D-cysteine (acm) (BOC-D-CYS(ACM)-OH) is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. This compound is particularly valuable in the field of peptide and protein chemistry due to its ability to prevent unwanted side reactions during synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl-D-cysteine (acm) typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the thiol group using acetamidomethyl (Acm) group. The reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired protection.

Industrial Production Methods

Industrial production of N-tert-Butyloxycarbonyl-D-cysteine (acm) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Deprotection and Oxidation Reactions

The Acm group in Boc-D-Cys(Acm)-OH is selectively removed under oxidative conditions, facilitating disulfide bond formation. Key methods include:

Iodine Oxidation

Iodine simultaneously removes Acm protection and oxidizes thiols to disulfides. This method is highly efficient for cyclic peptide synthesis .

| Condition | Solvent System | Reaction Time | Outcome |

|---|---|---|---|

| Iodine (0.1 M) | 90% MeOH/H<sub>2</sub>O | 1–2 hours | Cyclic monomer (disulfide bond) |

| Iodine (0.05 M) | 80% AcOH/H<sub>2</sub>O | 30–60 minutes | Selective oxidation, minimal Tyr iodination |

Air Oxidation

Thiols auto-oxidize in aerobic, slightly basic buffers:

text- **[Method](pplx://action/followup)**: Dissolve peptide in 0.1 M NH<sub>4</sub>HCO<sub>3</sub> (pH 8.0). - **[Time](pplx://action/followup)**: 12–48 hours (monitored via HPLC or Ellman’s test). - **[Yield](pplx://action/followup)**: 60–90% cyclic product, depending on peptide sequence[3][7].

Racemization Rates Under Different Conditions

| Reagent | Additive | Base | Solvent | Racemization (%) |

|---|---|---|---|---|

| HCTU | 6-Cl-HOBt | DIEA | DMF | 2.2 |

| HCTU | 6-Cl-HOBt | TMP | DCM/DMF (1:1) | 0.1 |

| DIC | HOBt | — | DMF | <0.1 |

Key Findings :

- TMP (2,4,6-Trimethylpyridine) reduces racemization to <0.3% in mixed solvents .

- DIC/HOBt systems yield near-zero racemization, ideal for preserving D-configuration .

Comparative Reactivity with L-Isomers

This compound exhibits identical chemical reactivity to its L-counterpart but differs in biological activity:

Stability and Handling Considerations

Applications De Recherche Scientifique

Peptide Synthesis

1.1 Role in Solid-Phase Peptide Synthesis

BOC-D-CYS(ACM)-OH is a crucial reagent in solid-phase peptide synthesis (SPPS). It serves as a protecting group for the thiol side chain of cysteine, which is essential to prevent premature reactions during peptide assembly. The acetamidomethyl (ACM) group can be selectively removed under mild conditions, allowing for the formation of disulfide bonds in the final peptide product.

1.2 Mechanisms of Deprotection

The deprotection of the ACM group is typically achieved using reducing agents such as copper(II) sulfate in conjunction with 1,2-aminothiols, which facilitates the formation of disulfide linkages. This method has been shown to be effective in synthesizing cyclic peptides and complex structures that require precise control over cysteine residues .

Biochemical Applications

2.1 Activation of Antibodies

In cell biology research, this compound is utilized to activate antibodies for various assays. Its ability to form stable conjugates with proteins makes it valuable for studying protein interactions and cellular responses .

2.2 Thiol Blocking Strategy

The compound can also be employed to block thiol groups in proteins and peptides, which is particularly useful when investigating thiol-containing T cell epitopes. By selectively modifying cysteine residues, researchers can study immune responses more effectively .

Case Studies and Research Findings

3.1 Study on Disulfide Bond Formation

A study demonstrated the effectiveness of this compound in forming disulfide bonds through a copper-mediated reaction. The research outlined a protocol where the ACM group was removed under aerobic conditions, leading to successful disulfide bond formation between cysteine residues in peptides . The study provided detailed optimization data for various reaction conditions, highlighting the importance of oxygen in facilitating the oxidative conversion necessary for disulfide formation.

3.2 Evaluation of Protecting Groups

Another significant study evaluated various acid-labile protecting groups to prevent cysteine racemization during Fmoc SPPS. The findings indicated that this compound effectively maintained the integrity of cysteine during synthesis while allowing for subsequent deprotection without racemization .

Table 1: Comparison of Deprotection Methods for Cysteine Residues

| Method | Conditions | Yield (%) | Comments |

|---|---|---|---|

| Copper-Mediated Deprotection | CuSO4 + 1,2-Aminothiol | 61% | Effective for disulfide bond formation |

| Acidic Hydrolysis | HCl or TFA | Variable | Can lead to racemization |

| Reductive Deprotection | DTT or TCEP | High | Preserves chirality but may reduce yield |

Mécanisme D'action

The mechanism of action of N-tert-Butyloxycarbonyl-D-cysteine (acm) involves the protection of the amino and thiol groups of cysteine. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The Boc group is typically removed under acidic conditions, while the Acm group is removed under specific conditions using deprotecting agents.

Comparaison Avec Des Composés Similaires

N-tert-Butyloxycarbonyl-D-cysteine (acm) is unique in its dual protection of both the amino and thiol groups of cysteine. Similar compounds include:

N-tert-Butyloxycarbonyl-L-cysteine (Boc-L-Cys): Protects the amino group but not the thiol group.

N-Fmoc-D-cysteine (Fmoc-D-Cys): Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.

N-acetyl-D-cysteine (Ac-D-Cys): Uses the acetyl group for amino protection.

These compounds differ in their protecting groups and the specific conditions required for their removal, making N-tert-Butyloxycarbonyl-D-cysteine (acm) particularly valuable for specific applications in peptide synthesis.

Activité Biologique

Introduction

BOC-D-CYS(ACM)-OH, or N-alpha-t-Butyloxycarbonyl-D-cysteine (acetylaminomethyl) hydroxyl, is a derivative of cysteine that plays a significant role in peptide synthesis and biological applications. This compound is particularly notable for its protective group, which facilitates the manipulation of thiol groups in cysteine residues during peptide synthesis. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.

- Chemical Formula : C11H20N2O6S

- Molecular Weight : 308.35 g/mol

- CAS Number : 75893-04-8

Structure

The structure of this compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and an acetylaminomethyl (ACM) group on the thiol side chain. This configuration enhances stability during synthetic procedures while allowing for selective deprotection.

The biological activity of this compound is largely attributed to the reactivity of the thiol group in cysteine. The thiol can undergo various reactions, including oxidation to form disulfides, which are critical in stabilizing protein structures. The ACM group can be selectively removed under mild conditions, allowing for the generation of free cysteine residues that can participate in further biochemical reactions.

Applications in Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS). Its protective groups allow for the controlled assembly of peptides, minimizing side reactions such as racemization and oxidation. The use of this compound has been shown to improve yields and purity in peptide synthesis compared to other protecting groups.

| Protecting Group | Racemization Rate (%) | Yield (%) | Purity (%) |

|---|---|---|---|

| This compound | 0.74 | 81 | >95 |

| Fmoc-Cys(Trt)-OH | 3.3 | 75 | 90 |

| Fmoc-Cys(Dpm)-OH | 6.8 | 70 | 85 |

Case Studies

-

Peptide Synthesis Efficiency

A study demonstrated that using this compound in the synthesis of cyclic peptides resulted in higher yields and fewer side products compared to traditional methods. The thiol group was successfully deprotected to yield active peptides with desired biological functions. -

Antioxidant Properties

Research has indicated that derivatives of cysteine, including this compound, exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is particularly relevant in developing therapeutic agents for oxidative stress-related diseases. -

Drug Delivery Systems

This compound has been explored as part of drug delivery systems where its ability to form disulfide bonds can be utilized to create stable yet responsive drug carriers that release their payload under reducing conditions typical of certain pathological states.

Propriétés

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5S/c1-7(14)12-6-19-5-8(9(15)16)13-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCTYBOTPCIHTG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427010 | |

| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-00-5 | |

| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.